molecular formula C11H14ClN3O3 B2559816 1-(2-Nitrobenzoyl)piperazine hydrochloride CAS No. 1573052-56-8

1-(2-Nitrobenzoyl)piperazine hydrochloride

Cat. No.: B2559816
CAS No.: 1573052-56-8
M. Wt: 271.7
InChI Key: JKQOVCPLCNDLBQ-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Nitrobenzoyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

1-(2-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Nitrobenzoyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Nitrobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its nitrobenzoyl group, which provides distinct chemical reactivity and biological interactions compared to other piperazine derivatives .

Properties

IUPAC Name

(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOVCPLCNDLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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